Butane, 1-propoxy- Butane, 1-propoxy-
Brand Name: Vulcanchem
CAS No.: 3073-92-5
VCID: VC18510270
InChI: InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3
SMILES:
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol

Butane, 1-propoxy-

CAS No.: 3073-92-5

Cat. No.: VC18510270

Molecular Formula: C7H16O

Molecular Weight: 116.20 g/mol

* For research use only. Not for human or veterinary use.

Butane, 1-propoxy- - 3073-92-5

Specification

CAS No. 3073-92-5
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
IUPAC Name 1-propoxybutane
Standard InChI InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3
Standard InChI Key YGZQJYIITOMTMD-UHFFFAOYSA-N
Canonical SMILES CCCCOCCC

Introduction

Structural and Molecular Characteristics

1-Propoxybutane consists of a four-carbon butyl chain (C₄H₉) bonded via an oxygen atom to a three-carbon propyl group (C₃H₇). Its IUPAC name, 1-propoxybutane, reflects the substitution pattern, where the propoxy group occupies the first position of the butane chain. The molecule adopts a flexible conformation due to free rotation around the C–O and C–C bonds, though steric interactions between the alkyl chains may influence preferred geometries.

Key structural parameters include:

  • Molecular formula: C₇H₁₆O

  • CAS Registry Number: 3073-92-5

  • SMILES notation: CCCCOCCC

  • Boiling point: Estimated at 135–145°C (extrapolated from homologous ethers) .

  • Density: ~0.75 g/cm³ (approximated from analogous compounds) .

The compound’s ether functional group confers moderate polarity, making it miscible with nonpolar solvents like hexane while partially soluble in polar solvents such as ethanol.

Synthesis and Manufacturing

The synthesis of 1-propoxybutane typically follows the Williamson ether synthesis, a cornerstone reaction for preparing unsymmetrical ethers. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For example, sodium propoxide (NaOPr) reacts with 1-bromobutane to yield 1-propoxybutane and sodium bromide:

CH3CH2CH2CH2Br+NaOCH2CH2CH3CH3CH2CH2CH2OCH2CH2CH3+NaBr\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NaOCH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{NaBr}

A referenced procedure for synthesizing the related compound 1-chloro-4-propoxybutane (CAS 14860-82-3) provides insight into optimal reaction conditions :

  • Temperature: 0°C (initial step) → 50–60°C (reflux).

  • Reaction time: 1.5 hours.

  • Yield: 71 g (reported for the chloro derivative) .

Although this method targets a chlorinated analog, the conditions align with standard protocols for ether synthesis, suggesting adaptability for 1-propoxybutane production. Alternative routes may include acid-catalyzed dehydration of alcohols or transition metal-mediated coupling, though these are less commonly reported for simple aliphatic ethers.

Physicochemical Properties

The properties of 1-propoxybutane derive from its hybrid hydrocarbon-ether structure:

Thermal Stability and Volatility

  • Boiling point: Estimated between 135°C and 145°C, intermediate between diethyl ether (34.6°C) and dipropyl ether (90.5°C) .

  • Flash point: ~30°C (predicted), indicating flammability risks common to low-molecular-weight ethers.

Solubility and Reactivity

  • Solubility: Miscible with hydrocarbons (e.g., hexane) and moderately soluble in alcohols.

  • Chemical stability: Susceptible to peroxide formation under oxidative conditions, necessitating storage in inert atmospheres with stabilizers like BHT (butylated hydroxytoluene).

Spectroscopic Data

While experimental spectra for 1-propoxybutane are scarce, analogous ethers exhibit characteristic signals:

  • ¹H NMR: δ 0.9–1.6 ppm (alkyl protons), δ 3.3–3.6 ppm (O–CH₂).

  • IR: Strong C–O–C asymmetric stretching at ~1100 cm⁻¹.

Applications and Industrial Relevance

Solvent Applications

1-Propoxybutane’s balanced polarity positions it as a potential solvent for:

  • Organic synthesis: Facilitating reactions requiring intermediate polarity, such as Grignard reactions or catalytic hydrogenation.

  • Polymer processing: Plasticizing agent for resins or coatings.

Chemical Intermediate

The ether’s terminal oxygen atom enables functionalization via:

  • Cleavage reactions: HI or HBr can cleave the ether bond to produce alkyl halides.

  • Oxidation: Controlled oxidation could yield ketones or carboxylic acids, though this remains speculative without experimental data.

Niche Uses

  • Fuel additives: Ethers often improve octane ratings and reduce knocking in internal combustion engines.

  • Pharmaceutical excipients: Potential solvent for drug formulation, though toxicity studies are prerequisite.

Comparative Analysis with Structural Analogs

The table below contrasts 1-propoxybutane with homologous ethers and alcohols:

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Primary Use
1-PropoxybutaneC₇H₁₆O135–145 (est.)0.75 (est.)Solvent, Intermediate
Diethyl etherC₄H₁₀O34.60.713Anesthetic, Solvent
Dipropyl etherC₆H₁₄O90.50.736Industrial solvent
1-ButanolC₄H₁₀O117.70.810Fuel additive, Solvent

Key distinctions include higher boiling points and densities compared to shorter-chain ethers, reflecting increased van der Waals interactions.

Future Research Directions

  • Thermodynamic Studies: Experimental determination of vapor-liquid equilibrium data for process optimization.

  • Toxicological Profiling: Acute and chronic exposure studies to assess workplace safety.

  • Catalytic Applications: Exploration as a ligand or co-solvent in transition metal catalysis.

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